molecular formula C5H8Br2O2 B14014560 2-Bromoethyl 3-bromopropanoate CAS No. 4823-45-4

2-Bromoethyl 3-bromopropanoate

Cat. No.: B14014560
CAS No.: 4823-45-4
M. Wt: 259.92 g/mol
InChI Key: KSSXIUMIROMKKE-UHFFFAOYSA-N
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Description

2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .

Properties

CAS No.

4823-45-4

Molecular Formula

C5H8Br2O2

Molecular Weight

259.92 g/mol

IUPAC Name

2-bromoethyl 3-bromopropanoate

InChI

InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2

InChI Key

KSSXIUMIROMKKE-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(=O)OCCBr

Origin of Product

United States

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